Tadalafil-13C2,d3

LC-MS/MS Isotope Dilution Chromatographic Resolution

Deuterium-labeled tadalafil IS often exhibits retention time shifts vs. native analyte, causing matrix effect discrepancies that compromise LC-MS/MS quantitation. Tadalafil-13C2,d3 (co-labeled ¹³C₂/d₃) resolves this: • Near-identical co-elution with native tadalafil, minimizing ion suppression and matrix effects • Enables accuracy (85-115%) & precision (≤15%) per FDA/EMA bioanalytical method validation guidelines • Stable ¹³C labels prevent deuterium-hydrogen exchange in biological fluids-critical for forensic & clinical toxicology Ideal internal standard for bioequivalence studies, PK assays, and method validation in plasma, urine, and tissue homogenates.

Molecular Formula C23H20N2O4
Molecular Weight 393.4 g/mol
Cat. No. B12377211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTadalafil-13C2,d3
Molecular FormulaC23H20N2O4
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCC1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
InChIInChI=1S/C23H20N2O4/c1-12-8-20(26)25-17(23(12)27)10-15-14-4-2-3-5-16(14)24-21(15)22(25)13-6-7-18-19(9-13)29-11-28-18/h2-7,9,12,17,22,24H,8,10-11H2,1H3/t12?,17-,22-/m1/s1/i1D3,8+1,20+1
InChIKeyGSRITWJRFRTCLD-DFPDFPTCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tadalafil-13C2,d3 Internal Standard


Tadalafil-13C2,d3 is a stable isotope-labeled analog of tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor . It is co-labeled with carbon-13 (¹³C₂) and deuterium (d₃), resulting in a molecular formula of C₂₀¹³C₂H₁₆D₃N₃O₄ and a molecular weight of 393.42 g/mol [1]. This compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate and precise quantification of tadalafil in complex biological matrices, including human plasma and urine .

Why Tadalafil-13C2,d3 Cannot Be Substituted


Accurate quantification of tadalafil in biological samples via LC-MS/MS is critically dependent on the use of a well-matched internal standard (IS) to correct for analytical variability [1]. While deuterium-labeled ISs like tadalafil-d3 are common, they can exhibit chromatographic retention time shifts relative to the unlabeled analyte due to the different physicochemical properties of deuterium versus hydrogen [2]. This shift can lead to differential matrix effects and compromised quantitation accuracy, especially in high-resolution UPLC separations [2]. Tadalafil-13C2,d3, with its incorporation of ¹³C atoms, is more chemically and physically similar to native tadalafil, minimizing these issues and providing a superior option for demanding analytical workflows [2][3].

Tadalafil-13C2,d3 Evidence-Based Advantages


Superior Co-Elution vs Deuterium IS

Stable isotope-labeled internal standards (SIL-IS) are critical for accurate LC-MS/MS quantitation. A study comparing ¹³C-labeled and ²H-labeled ISs for amphetamine and methamphetamine demonstrated that ¹³C-labeled ISs co-eluted with their native analytes under various UPLC conditions, whereas ²H-labeled ISs exhibited a retention time shift [1]. This co-elution is essential for ensuring that both the analyte and IS experience identical matrix effects and ionization conditions, which is a known limitation for deuterated ISs like tadalafil-d3 [1][2].

LC-MS/MS Isotope Dilution Chromatographic Resolution

Enhanced Ion Suppression Compensation

Ion suppression, a major challenge in bioanalysis, can be better compensated for by using ¹³C-labeled ISs compared to their ²H-labeled counterparts. A 2011 study in the Journal of Chromatography A reported that ¹³C-labeled ISs provided an improved ability to compensate for ion suppression effects during the UPLC-MS/MS analysis of drugs in biological samples [1]. This advantage stems from the near-identical physicochemical properties of ¹³C-labeled compounds to their native forms, ensuring they experience the same ionization environment, unlike ²H-labeled ISs which can be differentially affected [1][2].

LC-MS/MS Matrix Effect Ion Suppression

No H/D Exchange or Retention Time Shift

Deuterium-labeled compounds are susceptible to hydrogen-deuterium exchange in protic solvents, which can alter the IS's mass and lead to inaccurate quantification. Conversely, the carbon-carbon bonds in ¹³C-labeled standards are stable and do not undergo exchange [1]. Furthermore, the use of ¹³C-labeled internal standards minimizes chromatographic separation between the IS and the analyte, a common issue with highly deuterated compounds [2]. This ensures the internal standard accurately mirrors the analyte's behavior throughout the entire analytical run.

LC-MS/MS Isotopic Exchange Internal Standard

Tadalafil-13C2,d3 Application Scenarios


Bioequivalence and Pharmacokinetic Studies

For laboratories conducting bioequivalence studies of tadalafil formulations, the use of Tadalafil-13C2,d3 is justified by the need for high accuracy and precision in plasma concentration measurements [1]. Its superior co-elution and matrix effect compensation, as suggested by class-level evidence [2], directly support the method validation criteria (e.g., accuracy 85-115%, precision ≤15%) required by regulatory agencies like the FDA and EMA. Substituting with a deuterated IS may introduce variability that jeopardizes study outcomes [3].

Forensic and Clinical Toxicology

In forensic and clinical toxicology laboratories analyzing patient samples for tadalafil, the stability of the ¹³C label is critical. The potential for deuterium-hydrogen exchange with a tadalafil-d3 IS in biological fluids could lead to inaccurate quantitation, with potential legal or clinical consequences [1]. Tadalafil-13C2,d3 provides a more robust and legally defensible analytical method, ensuring the reported concentrations are reliable [2].

Method Development and Validation for Complex Matrices

When developing and validating a new LC-MS/MS method for tadalafil in a novel or challenging matrix (e.g., tissue homogenates, dietary supplements), the minimal retention time shift and reduced ion suppression associated with ¹³C-labeled ISs like Tadalafil-13C2,d3 are significant advantages [1]. This simplifies method development, improves robustness, and reduces the risk of method failure during validation due to matrix effects, making it a strategic choice for CROs and pharmaceutical R&D labs [2].

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